Fmoc-Tyr(3,5-I2)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Tyr(3,5-I2)-OH: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(3,5-I2)-OH, or N-α-Fmoc-3,5-diiodo-L-tyrosine, is a pivotal amino acid derivative for researchers engaged in peptide chemistry and drug development. Its unique structure, featuring two iodine atoms on the tyrosine ring, provides a valuable tool for a range of applications, from the synthesis of thyroid hormone analogs to the development of novel imaging agents and targeted therapeutics. This technical guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of peptides containing the 3,5-diiodotyrosine residue.
Core Properties of this compound
This compound is a white to off-white or gray to brown solid powder.[1][2] A summary of its key physical and chemical properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C24H19I2NO5 | [1][3] |
| Molecular Weight | 655.22 g/mol | [1][3] |
| CAS Number | 103213-31-6 | [1][3] |
| Appearance | Solid, Gray to brown | [1] |
| Purity (HPLC) | ≥98% | [2] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [1][4] |
| Storage | 2-8°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1][4] |
| Melting Point | Not explicitly stated | |
| Boiling Point | 687.3±55.0 °C (Predicted) | [4] |
| Density | 1.893±0.06 g/cm3 (Predicted) | [4] |
| pKa | 2.78±0.10 (Predicted) | [4] |
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce 3,5-diiodotyrosine residues into peptide chains.[2] The Fmoc protecting group on the alpha-amino group allows for the sequential addition of amino acids in the peptide synthesis process.[2] The resulting iodinated peptides are valuable for:
-
Radioiodination: The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., 125I or 131I) for use in radioimmunoassays, binding studies, and metabolic tracking.
-
Imaging and Therapeutics: Peptides containing iodinated tyrosine can be utilized for positron emission tomography (PET) or as targeted radiotherapy agents.[2]
-
Structural Biology: The heavy iodine atoms can aid in the X-ray crystallographic analysis of peptide and protein structures.[2]
-
Thyroid Hormone Research: Synthesis of analogs of thyroid hormones and their metabolites to study their biological functions.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Diagram: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).
-
First Deprotection: Add the deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.[2]
Protocol 2: Coupling of this compound
The choice of coupling reagent is crucial for efficient peptide bond formation. Common methods include activation with carbodiimides (like DIC) or uronium/aminium salts (like HBTU).
Method A: DIC/HOBt Coupling
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a qualitative ninhydrin (B49086) test to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times).
Method B: HBTU/DIPEA Coupling
-
Activation Mixture: Dissolve this compound (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate at room temperature for 1-2 hours. Monitor the reaction with the ninhydrin test.
-
Washing: After completion, wash the resin with DMF (3-5 times).
Protocol 3: Cleavage and Final Deprotection
The cleavage cocktail and conditions depend on the resin and the other amino acids in the peptide sequence. A common cleavage cocktail for acid-labile resins is TFA-based.
-
Washing: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[6] TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Analysis
-
Dissolving the Peptide: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
Purification: Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7][8] A gradient of increasing acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[7][8]
-
Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
Biological Significance of 3,5-Diiodotyrosine
3,5-Diiodotyrosine (DIT) is a naturally occurring molecule that serves as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[9] The synthesis of these hormones occurs in the thyroid gland through the iodination of tyrosine residues within the protein thyroglobulin, followed by the coupling of iodotyrosine molecules.[9] Specifically, the coupling of two DIT molecules forms T4.[9]
Diagram: Thyroid Hormone Synthesis Pathway
Caption: Simplified pathway of thyroid hormone synthesis.
Peptides containing 3,5-diiodotyrosine are of significant interest in studying the metabolism and signaling of thyroid hormones. The metabolite 3,5-diiodo-L-thyronine (3,5-T2) has been shown to have metabolic effects, including increasing the resting metabolic rate.[1] Research suggests that 3,5-T2 may act through mechanisms independent of the classical thyroid hormone receptors, with mitochondria being a potential target.[1][3]
Conclusion
This compound is a versatile and indispensable tool in modern peptide chemistry. Its well-defined properties and established protocols for use in SPPS enable the synthesis of a wide array of iodinated peptides. These peptides are crucial for advancing our understanding of biological processes, particularly in the field of endocrinology, and for the development of innovative diagnostic and therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
- 9. Diiodotyrosine - Wikipedia [en.wikipedia.org]
Fmoc-3,5-diiodo-L-tyrosine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3,5-diiodo-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized as a fundamental building block in the field of peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring two iodine atoms on the aromatic ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, offers distinct advantages for various research and drug development applications.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.
Core Properties and Specifications
The integration of iodine atoms into the tyrosine side chain provides a valuable tool for researchers. This modification can enhance the biological activity of peptides and allows for the development of radiolabeled compounds for advanced imaging and therapeutic applications, particularly in oncology.[1] The Fmoc group is a base-labile protecting group for the amine functionality, making it exceptionally well-suited for solid-phase peptide synthesis (SPPS).[1]
Below is a summary of the key quantitative data for Fmoc-3,5-diiodo-L-tyrosine:
| Property | Value | References |
| CAS Number | 103213-31-6 | [1][2][3][4][5][6] |
| Molecular Weight | 655.22 g/mol | [2][4][6] |
| Molecular Formula | C₂₄H₁₉I₂NO₅ | [1][2][5][6] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 210 - 225 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Optical Rotation | [a]D²² = -13 ± 2º (c=1.121 in DMF) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Storage Conditions | 2-8°C, Keep in a dark place, Sealed in dry conditions | [6] |
Applications in Research and Drug Development
Fmoc-3,5-diiodo-L-tyrosine is a versatile reagent with several key applications:
-
Peptide Synthesis : It serves as an essential building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of diiodotyrosine into peptide sequences.[1] This allows for the creation of novel peptides with modified properties.
-
Drug Development : The presence of iodine atoms is particularly useful in the pharmaceutical industry. These can serve as heavy atoms for X-ray crystallography to aid in structure determination or be replaced with radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) for use in radio-imaging and targeted radiotherapy.[7][8]
-
Biological Probes : Peptides containing 3,5-diiodo-L-tyrosine can be used as probes to study protein-protein interactions and enzyme mechanisms where tyrosine residues play a critical role.
-
Anticancer Research : Iodinated diketopiperazines, which can be synthesized from Fmoc-3,5-diiodo-L-tyrosine, have been investigated for their potential anticancer properties.[9]
Experimental Protocols
The primary experimental application of Fmoc-3,5-diiodo-L-tyrosine is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis. Below is a generalized workflow for this process.
This diagram illustrates the standard steps involved in incorporating Fmoc-3,5-diiodo-L-tyrosine into a growing peptide chain on a solid support.[10] Each cycle consists of deprotecting the N-terminal Fmoc group, followed by coupling the next Fmoc-protected amino acid.
Involvement in Signaling Pathways
Fmoc-3,5-diiodo-L-tyrosine itself is not a signaling molecule. However, the peptides synthesized using this amino acid derivative are often designed to interact with and modulate cellular signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs).[11] RTKs are crucial in regulating cellular processes like growth, differentiation, and metabolism.[12] Their dysregulation is frequently implicated in diseases such as cancer.[13]
Peptides containing 3,5-diiodotyrosine can be designed as antagonists or inhibitors that bind to the extracellular domain of an RTK, preventing the natural ligand from binding and activating the receptor. This can block downstream signaling cascades.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-Tyr(3,5-I2)-OH | C24H19I2NO5 | CID 15700510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FMOC-3,5-DIIODO-L-TYROSINE CAS#: 103213-31-6 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase signalling in breast cancer: Epidermal growth factor receptor - convergence point for signal integration and diversification - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility and Application of Fmoc-Tyr(3,5-I2)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I2)-OH), a critical derivative for the synthesis of peptides with unique properties. Understanding the solubility of this compound is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug discovery and development. This document details quantitative solubility data, experimental protocols for solubility determination and peptide synthesis, and a visual representation of its primary application workflow.
Physicochemical Properties of this compound
This compound is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the phenol (B47542) ring is substituted with two iodine atoms at the 3 and 5 positions. These modifications significantly influence its chemical properties and solubility.
| Property | Value |
| Molecular Formula | C24H19I2NO5 |
| Molecular Weight | 655.22 g/mol [1][2] |
| Appearance | Gray to brown solid[1] |
| CAS Number | 103213-31-6[1][2] |
Solubility Data
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide (B87167) | DMSO | 100 mg/mL (152.62 mM)[1] | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.[1] |
| Chloroform | CHCl3 | Soluble | Quantitative data not available; empirical determination is recommended. |
| Dichloromethane | DCM | Soluble | Quantitative data not available; empirical determination is recommended. |
| Ethyl Acetate | EtOAc | Soluble | Quantitative data not available; empirical determination is recommended. |
| Acetone | (CH3)2CO | Soluble | Quantitative data not available; empirical determination is recommended. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, DCM)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with an appropriate mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Determine the concentration by comparing the peak area to a standard curve of known concentrations of this compound.
-
UV-Vis Spectrophotometry: If a suitable chromophore exists and the solvent does not interfere, measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a pre-established calibration curve.
-
-
Data Reporting: Express the solubility in mg/mL or mol/L.
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the general steps for incorporating this compound into a peptide sequence using manual SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide or Wang resin
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (or another Fmoc-amino acid) and the coupling reagent in DMF.
-
Add the activator base and allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry it under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
Commercial Suppliers and Technical Guide for Fmoc-Tyr(3,5-I2)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical application of Fmoc-Tyr(3,5-I2)-OH, a key building block for the synthesis of peptides with unique properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in incorporating this modified amino acid into their peptide synthesis workflows.
Introduction to this compound
Fmoc-L-3,5-diiodotyrosine, or this compound, is a derivative of the amino acid tyrosine. It is protected at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The presence of two iodine atoms on the phenolic ring of the tyrosine side chain imparts unique chemical and biological properties to peptides incorporating this residue. These properties are valuable in various research and drug development applications, including the development of enzyme-responsive imaging probes, studying protein-protein interactions, and as a precursor for radiolabeled peptides.[1][3]
Commercial Suppliers
A variety of chemical suppliers offer this compound. The following table summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Number (Example) | Purity | Available Quantities | Storage |
| MedChemExpress | HY-W008867 | >98% | 1g, 5g, 10g | 2-8°C (short-term), -20°C (long-term)[2] |
| BLDpharm | BD136979 | ≥98% (HPLC) | 1g, 5g, 25g | 2-8°C, Keep in dark place, Sealed in dry[4] |
| CookeChem | A7758012 | 98% | 1g, 5g | 2-8°C, Keep in dark place, Sealed in dry[5] |
| MySkinRecipes | 105000 | 98% (HPLC) | 1g, 5g | 2-8°C[1] |
| Carbolution Chemicals | CC05223 | 98% | 1g, 5g, 10g | 2-8°C[6] |
| Lucerna-Chem | B2837 | Not specified | 1g, 5g | 2-8°C[7] |
| Sapphire Bioscience | B2837 | Not specified | 1g, 5g | For Research Use Only[8] |
Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before purchasing.
Technical Specifications
| Property | Value | Source |
| CAS Number | 103213-31-6 | [1][4][5] |
| Molecular Formula | C24H19I2NO5 | [9] |
| Molecular Weight | 655.22 g/mol | [5][9] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMF, DMSO | [5] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based SPPS protocols. Due to the steric hindrance of the di-iodinated tyrosine side chain, optimization of coupling conditions may be necessary to ensure efficient incorporation.
General SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for this compound Coupling
This protocol outlines the manual synthesis of a peptide containing a Tyr(3,5-I2) residue on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[11]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU or HATU (2.9 equivalents), in DMF.[12]
-
Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the di-iodinated tyrosine, a longer coupling time or double coupling may be necessary.[10]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway: Thyroid Hormone Nuclear Receptor Signaling
Peptides containing 3,5-diiodotyrosine are of significant interest due to their structural similarity to thyroid hormones, such as triiodothyronine (T3).[13] These peptides have the potential to interact with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[14][15]
The binding of a ligand, such as a peptide containing 3,5-diiodotyrosine, to the thyroid hormone receptor can initiate a signaling cascade that ultimately alters gene transcription. In its unliganded state, the TR, often as a heterodimer with the retinoid X receptor (RXR), binds to thyroid hormone response elements (TREs) on DNA and recruits corepressors, leading to the repression of gene transcription.[16][17] Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivators.[15] This complex then promotes the transcription of target genes.[14]
The following diagram illustrates the simplified genomic signaling pathway of the thyroid hormone receptor.
Caption: Genomic signaling pathway of the Thyroid Hormone Receptor.
Conclusion
This compound is a readily available and valuable reagent for the synthesis of peptides with unique properties. Its incorporation into peptide sequences using standard SPPS techniques, with potential optimization for coupling, allows for the development of novel research tools and potential therapeutic agents. The ability of peptides containing 3,5-diiodotyrosine to interact with nuclear receptors, such as the thyroid hormone receptor, opens up avenues for designing specific modulators of gene expression. The information provided in this guide serves as a starting point for researchers and drug development professionals to explore the potential of this modified amino acid in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 103213-31-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound , 98% , 103213-31-6 - CookeChem [cookechem.com]
- 6. This compound [carbolution.de]
- 7. Fmoc-Tyr (3,5-I2) -OH by MedChem Express, Cat. No. HY-W008867-5G | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. This compound | C24H19I2NO5 | CID 15700510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Peptide Synthesis [bio-protocol.org]
- 13. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 15. The mechanism of action of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear Receptors | Cell Signaling Technology [cellsignal.com]
The Strategic Incorporation of Fmoc-Tyr(3,5-I₂)-OH for Advanced Radiolabeling of Peptides in Molecular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The convergence of peptide chemistry and nuclear medicine has paved the way for highly specific and sensitive molecular imaging agents. Radiolabeled peptides, in particular, have emerged as invaluable tools for diagnosing and monitoring a multitude of diseases, most notably cancer. A critical component in the synthesis of these imaging agents is the strategic incorporation of amino acid precursors amenable to efficient radiolabeling. This guide provides a comprehensive overview of the use of Nα-Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I₂)-OH), a key building block for the preparation of radioiodinated peptides for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging studies.
Core Principles: Solid-Phase Peptide Synthesis and Radioiodination
The foundation of creating targeted radiolabeled peptides lies in the robust methodology of Solid-Phase Peptide Synthesis (SPPS) and subsequent radioiodination. The use of Fmoc-Tyr(3,5-I₂)-OH is intrinsically linked to these two core processes.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry:
SPPS, a technique pioneered by Bruce Merrifield, allows for the efficient and stepwise synthesis of peptides on an insoluble polymer support.[1] The most widely used approach today is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group of the growing peptide chain.[2][3] Reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu).[1]
The synthesis cycle involves:
-
Deprotection: Removal of the Fmoc group with a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose a free amine at the N-terminus.[4]
-
Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the free amine of the resin-bound peptide, forming a new peptide bond.[5]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[3]
This cycle is repeated until the desired peptide sequence is assembled. The use of Fmoc-Tyr(3,5-I₂)-OH in this process allows for the site-specific incorporation of a diiodinated tyrosine residue at any desired position within the peptide sequence.[6][7]
Radioiodination for Molecular Imaging:
Radioiodination is a favored technique for labeling peptides due to the high specific activities achievable and the convenient gamma or positron emissions of iodine radioisotopes.[8] The choice of radioisotope is dictated by the desired imaging modality:
-
SPECT Imaging: Isotopes such as Iodine-123 (¹²³I) and Iodine-125 (B85253) (¹²⁵I) are commonly used. ¹²³I has a favorable gamma emission and a relatively short half-life (13.2 hours), making it suitable for many diagnostic procedures.[9][10] ¹²⁵I, with a longer half-life (60 days), is often used in preclinical research and for in vitro assays.[11]
-
PET Imaging: Iodine-124 (¹²⁴I) is a positron-emitting isotope with a longer half-life (4.2 days), which is beneficial for tracking slower biological processes.[9][10]
The most common method for radioiodinating peptides is through direct electrophilic substitution on activated aromatic rings, such as the phenol (B47542) group of tyrosine.[10] The presence of the two stable iodine atoms in Fmoc-Tyr(3,5-I₂)-OH does not preclude the introduction of a radioisotope of iodine; rather, this precursor can be used in isotopic exchange reactions, or a non-iodinated tyrosine can be incorporated for subsequent radioiodination. For the purpose of this guide, we will focus on the direct radioiodination of a peptide containing a natural tyrosine residue, a process for which Fmoc-Tyr(tBu)-OH would be used in the SPPS.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, radiolabeling, and quality control of a peptide intended for imaging studies.
Protocol 1: Solid-Phase Synthesis of a Tyr-Containing Peptide
This protocol describes the manual synthesis of a model tripeptide, H-Gly-Ala-Tyr-OH, using Fmoc chemistry.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin (pre-loaded)
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methanol (MeOH)
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling:
-
Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) and place it in a fritted syringe.
-
Add 5 mL of DMF and allow the resin to swell for 30-60 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection (First Cycle for Alanine Coupling):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[3]
-
-
Fmoc Deprotection (Second Cycle for Glycine Coupling):
-
Repeat the Fmoc deprotection steps as described in step 2.
-
-
Coupling of Fmoc-Gly-OH:
-
Prepare the activated Fmoc-Gly-OH solution as described in step 3.
-
Couple the Fmoc-Gly-OH to the resin and wash as described in step 3.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2 to remove the final Fmoc group from the N-terminal glycine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water in a fume hood.[1]
-
Add approximately 2 mL of the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a collection tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Radioiodination of the Peptide
This protocol describes the direct radioiodination of the purified H-Gly-Ala-Tyr-OH peptide with ¹²⁵I using the Iodo-Gen method.
Materials:
-
Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Purified H-Gly-Ala-Tyr-OH peptide
-
Sodium [¹²⁵I]iodide
-
Phosphate (B84403) buffer (pH 7.5)
-
Sodium metabisulfite (B1197395) solution
-
Purification supplies (e.g., Sep-Pak C18 cartridges or RP-HPLC system)
Procedure:
-
Iodo-Gen Tube Preparation:
-
Coat the inside of a reaction vial with Iodo-Gen by dissolving it in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a stream of nitrogen. This leaves a thin film of the oxidizing agent.[13]
-
-
Radioiodination Reaction:
-
Dissolve the purified peptide in phosphate buffer (pH 7.5).
-
In the Iodo-Gen coated vial, add the peptide solution followed by the sodium [¹²⁵I]iodide solution.
-
Allow the reaction to proceed for 5-15 minutes at room temperature with occasional gentle agitation.[14]
-
-
Quenching the Reaction:
-
Stop the reaction by transferring the reaction mixture to a new vial containing a solution of sodium metabisulfite. This reduces any unreacted oxidized iodine back to iodide.[15]
-
-
Purification of the Radiolabeled Peptide:
-
The radiolabeled peptide must be purified to remove unreacted [¹²⁵I]iodide and other impurities.[10]
-
Method A: Solid-Phase Extraction: Use a Sep-Pak C18 cartridge. Load the reaction mixture, wash with water to remove free iodide, and then elute the radiolabeled peptide with an organic solvent mixture (e.g., acetonitrile/water).[12]
-
Method B: RP-HPLC: For higher purity, use an analytical or semi-preparative RP-HPLC system with a radioactivity detector to separate the unlabeled peptide, the mono-iodinated peptide, and any di-iodinated species.[10][16]
-
Protocol 3: Quality Control of the Radiolabeled Peptide
1. Radiochemical Purity:
-
Method: Radio-Thin Layer Chromatography (Radio-TLC) or RP-HPLC with a radioactivity detector.
-
Procedure: Spot a small aliquot of the final product on a TLC plate and develop it with an appropriate mobile phase. Scan the plate with a radio-TLC scanner to determine the percentage of radioactivity corresponding to the desired product versus impurities like free iodide. For HPLC, inject an aliquot and integrate the peaks in the radio-chromatogram.
-
Acceptance Criteria: Radiochemical purity should typically be >95%.[15]
2. Specific Activity:
-
Definition: The amount of radioactivity per unit mass or mole of the peptide (e.g., in MBq/µmol or Ci/mmol).
-
Calculation: Divide the total radioactivity of the purified product (measured in a dose calibrator) by the total amount of the peptide (determined by UV absorbance or a quantitative amino acid analysis).
Quantitative Data Summary
The efficiency of the radiolabeling process is critical for the successful application of the imaging agent. The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of peptides for imaging studies.
Table 1: Typical Parameters for Radioiodination of Peptides
| Parameter | Typical Value | Method of Determination | Reference |
| Radiochemical Yield | 70-95% | Radio-TLC / RP-HPLC | [17][18] |
| Radiochemical Purity | >95% | Radio-TLC / RP-HPLC | [15][17] |
| Specific Activity | 40-80 GBq/µmol | Dose Calibrator & UV Spec | [17][18] |
| In Vitro Stability (24h) | >95% | RP-HPLC | [10] |
Table 2: Properties of Common Iodine Radioisotopes for Imaging
| Isotope | Half-life | Emission Type | Primary Energy | Imaging Modality |
| ¹²³I | 13.2 hours | Gamma (γ) | 159 keV | SPECT |
| ¹²⁴I | 4.2 days | Positron (β+) | 2138 keV (max) | PET |
| ¹²⁵I | 60 days | Gamma (γ) / X-ray | 35.5 keV / 27 keV | SPECT / Autoradiography |
| ¹³¹I | 8.0 days | Beta (β-) / Gamma (γ) | 606 keV (β-) / 364 keV (γ) | Therapy / SPECT |
Biological Applications and Signaling Pathways
Radioiodinated peptides are designed to bind with high affinity and specificity to receptors that are overexpressed on the surface of diseased cells, such as cancer cells.[19] This targeted delivery allows for the visualization of tumors and their metastases. Two well-studied examples of receptor systems targeted by such peptides are the somatostatin (B550006) receptors and integrin receptors.
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) that are often overexpressed in neuroendocrine tumors.[9] Analogs of somatostatin, such as octreotide, can be radiolabeled and used to image these tumors. Upon binding of a somatostatin analog, the receptor activates intracellular signaling pathways that can lead to the inhibition of hormone secretion and cell proliferation.[2][9]
Caption: Simplified Somatostatin Receptor Signaling Pathway.
Integrin Receptor Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[20] The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells. Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to αvβ3 integrin with high affinity.[21] Radiolabeled RGD peptides are therefore widely used to image tumor angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Peptide Synthesis [bio-protocol.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | Semantic Scholar [semanticscholar.org]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chimia.ch [chimia.ch]
- 20. Integrin - Wikipedia [en.wikipedia.org]
- 21. Radiolabeled Peptides Synthesis Service [novoprolabs.com]
The Architect's Toolkit: A Guide to Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity products. These temporary chemical modifications serve as the architect's scaffolding, directing the precise assembly of amino acids into a defined sequence by preventing unwanted side reactions. This technical guide provides an in-depth exploration of the core principles governing the use of protecting groups in peptide synthesis, with a focus on the prevalent Fmoc/tBu and Boc/Bzl strategies. It offers detailed experimental protocols, quantitative data for comparison, and logical workflows to aid researchers in designing robust synthetic strategies.
The Imperative for Protection in Peptide Synthesis
Amino acids are bifunctional molecules, possessing a reactive N-terminal amino group and a C-terminal carboxylic acid. Furthermore, many amino acids have reactive side-chain functionalities. Without the use of protecting groups, the activation of a carboxyl group for peptide bond formation would lead to uncontrolled polymerization and the formation of a complex mixture of products.
Protecting groups are essential to:
-
Ensure Regiospecificity: By temporarily blocking the N-terminal amine and reactive side chains, only the desired C-terminal carboxyl group is activated for coupling.
-
Prevent Side Reactions: Side-chain functionalities, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine, are shielded from participating in undesired reactions during the synthesis cycles.
-
Maintain Stereochemical Integrity: Protecting the α-amino group helps to minimize racemization during the activation step.
An ideal protecting group exhibits a critical balance of stability and lability: it must be stable under the conditions of peptide bond formation and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.
Core Strategies: Fmoc vs. Boc
Modern peptide synthesis is dominated by two primary strategies, distinguished by the nature of the temporary N-terminal (Nα) protecting group: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
-
Fmoc/tBu Strategy: This is the most widely used approach in modern solid-phase peptide synthesis (SPPS). The Nα-Fmoc group is removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The "permanent" side-chain protecting groups are typically tert-butyl (tBu)-based, which are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). This orthogonality—the ability to remove one class of protecting groups without affecting another—is a key advantage of the Fmoc/tBu strategy.
-
Boc/Bzl Strategy: This earlier, yet still robust, strategy employs the acid-labile Boc group for Nα-protection. The Boc group is removed with a moderate acid, such as TFA. The side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based, which are stable to the conditions of Boc removal but require a very strong acid, like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. This is considered a "quasi-orthogonal" strategy, as both types of protecting groups are acid-labile, relying on a significant difference in acid strength for selective removal.
The choice between these strategies depends on the target peptide's characteristics. The milder conditions of the Fmoc strategy are advantageous for peptides with sensitive modifications, such as glycosylation or phosphorylation. The Boc strategy, with its repeated acid treatments, can be beneficial for long or aggregation-prone sequences.
The Protecting Group Arsenal
Beyond the primary Nα-protection, a diverse array of protecting groups is employed for the various reactive side chains of amino acids. The selection is dictated by the chosen synthetic strategy (Fmoc or Boc) and the need for any additional levels of orthogonality for on-resin modifications like cyclization or branching.
Nα-Amino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Primary Strategy | Key Advantages |
|---|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF) | Fmoc/tBu | Mild deprotection; Orthogonal to acid-labile groups; Automation-friendly. |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., 50% TFA in DCM) | Boc/Bzl | Robust chemistry; Can help disrupt aggregation. |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Solution-phase; Fragment synthesis | Stable to both mild acid and base. |
Common Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid | Side-Chain Functionality | Common Protecting Group | Abbreviation | Cleavage Condition |
| Arg | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (TFA) |
| Asp/Glu | Carboxyl | tert-Butyl ester | OtBu | Strong Acid (TFA) |
| Asn/Gln | Amide | Trityl | Trt | Strong Acid (TFA) |
| Cys | Thiol | Trityl | Trt | Strong Acid (TFA) |
| His | Imidazole | Trityl | Trt | Strong Acid (TFA) |
| Lys | Amino | tert-Butoxycarbonyl | Boc | Strong Acid (TFA) |
| Ser/Thr/Tyr | Hydroxyl | tert-Butyl ether | tBu | Strong Acid (TFA) |
| Trp | Indole | tert-Butoxycarbonyl | Boc | Strong Acid (TFA) |
Orthogonal Protecting Groups for On-Resin Modifications
For complex peptides requiring on-resin modifications, a third layer of orthogonal protection is necessary. These groups must be stable to both the Nα-deprotection conditions and the final cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Lys, Asp, Glu side chains for cyclization or branching. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Lys side chain for labeling or branching. |
| 4-Methyltrityl | Mtt | Dilute TFA (e.g., 1% in DCM) | Lys, Asp, Glu side chains; allows selective deprotection while tBu groups remain. |
| Acetamidomethyl | Acm | Iodine (I₂), Hg(II), Ag(I) | Cys side chain for regioselective disulfide bond formation. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key protection and deprotection steps. Note: These are starting points and may require optimization based on the specific peptide sequence and resin.
Introduction of Nα-Protecting Groups
Protocol 4.1.1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)
-
Materials: Free amino acid, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃), tetrahydrofuran (B95107) (THF), diethyl ether, 1 M HCl.
-
Procedure:
-
Dissolve the amino acid (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the mixture with water and adjust the pH to 9 with saturated NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 4.1.2: Boc Protection of an Amino Acid (using Boc Anhydride)
-
Materials: Free amino acid, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA) or NaOH, dichloromethane (B109758) (DCM) or THF.
-
Procedure:
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.
-
Stir the reaction at room temperature for 1-6 hours, monitoring completion by TLC.
-
Perform an aqueous workup to remove the base and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the N-Boc protected amine by flash column chromatography if necessary. Yields are typically high (90-99%).
-
Standard SPPS Deprotection Cycles
Protocol 4.2.1: Fmoc-SPPS Nα-Deprotection Cycle
-
Materials: Fmoc-protected peptide-resin, DMF (peptide synthesis grade), 20% (v/v) piperidine in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment (steps 3-5) for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine. A dark blue color indicates successful deprotection.
-
Protocol 4.2.2: Boc-SPPS Nα-Deprotection and Neutralization Cycle
-
Materials: Boc-protected peptide-resin, DCM (peptide synthesis grade), 50% (v/v) TFA in DCM, 10% (v/v) diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Deprotection: a. Add the 50% TFA in DCM solution to the resin. b. Agitate for 1-2 minutes and drain. c. Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes. d. Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: a. Add the 10% DIEA in DCM solution to the resin. b. Agitate for 2 minutes and drain. c. Repeat the neutralization step once more. d. Wash the resin with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the next coupling step.
-
Final Cleavage and Side-Chain Deprotection (Fmoc Strategy)
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. This is typically done with a high concentration of TFA in the presence of "scavengers" that trap the reactive carbocations generated from the cleaved protecting groups, preventing modification of sensitive residues like Trp, Met
Methodological & Application
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Iodinated Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated tyrosine residues are crucial components in a variety of biologically active peptides and therapeutic candidates. The iodine atom can serve as a heavy atom for crystallographic phasing, a radiolabel for imaging and diagnostic applications, or as a key pharmacophore for enhancing binding affinity to target receptors. The synthesis of peptides containing these modified amino acids via Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy requires careful optimization of deprotection steps to ensure the integrity of the carbon-iodine bond. These application notes provide detailed protocols and guidance for the efficient and safe Fmoc deprotection of peptides containing iodinated tyrosine.
Core Challenges in Synthesizing Iodinated Tyrosine-Containing Peptides
The primary challenge during the synthesis of peptides with iodinated tyrosine is the potential for deiodination. While this side reaction is most commonly observed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), the stability of the iodinated tyrosine to the repetitive basic conditions of Fmoc deprotection must also be considered.
Key Considerations:
-
Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can lead to side reactions if left unprotected. For iodinated tyrosine, protecting this group is critical. The use of a tert-butyl (tBu) protecting group on the hydroxyl function of iodinated tyrosine (e.g., Fmoc-3-iodo-Tyr(tBu)-OH) is highly recommended. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final TFA-mediated cleavage.[1]
-
Steric Hindrance: The bulky iodine atom(s) on the tyrosine ring, especially in the case of diiodotyrosine, can introduce steric hindrance. This may slow down the rate of Fmoc deprotection, potentially leading to incomplete removal of the Fmoc group and subsequent deletion sequences in the final peptide product.
-
Basicity of Deprotection Reagent: The choice and concentration of the base used for Fmoc deprotection can influence the stability of sensitive residues. While piperidine (B6355638) is the most common reagent, alternatives with different basicity and nucleophilicity are available.
Recommended Fmoc Deprotection Protocols
The following protocols are recommended for the Fmoc deprotection of peptides containing iodinated tyrosine. It is crucial to use a tBu-protected iodinated tyrosine residue during peptide synthesis.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most sequences containing tBu-protected iodinated tyrosine.
Reagents and Materials:
-
Fmoc-peptidyl-resin containing tBu-protected iodinated tyrosine
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM) (peptide synthesis grade)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitation: Agitate the resin mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin.
-
Agitation: Continue agitation for an additional 15-20 minutes at room temperature.
-
Monitoring (Optional): To confirm complete deprotection, a small aliquot of the drained solution can be analyzed by UV spectrophotometry to monitor the release of the dibenzofulvene-piperidine adduct.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
DCM Wash: Perform a final wash with DCM (2-3 times) to prepare the resin for the next coupling step.
Protocol 2: Milder Fmoc Deprotection using Piperazine (B1678402) and DBU
For sequences that may be particularly sensitive or prone to side reactions, a milder deprotection cocktail can be employed. This is particularly useful for preventing aspartimide formation in sequences containing Asp residues, and can be considered as a precautionary measure for complex iodinated peptides.
Reagents and Materials:
-
Fmoc-peptidyl-resin containing tBu-protected iodinated tyrosine
-
Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in DMF.
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperazine deprotection solution to the resin.
-
Agitation: Agitate the mixture for 2 x 5 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7-10 times) to completely remove the deprotection reagents and byproducts.
-
DCM Wash: Perform a final wash with DCM (2-3 times) before proceeding to the coupling step.
Data Summary: Comparison of Deprotection Conditions
While specific quantitative data on deiodination during the Fmoc deprotection step is not extensively reported (as it is a more significant issue during final cleavage), the following table summarizes the characteristics of common deprotection reagents. The use of Fmoc-3-iodo-Tyr(tBu)-OH is assumed.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Potential Issues |
| Piperidine | 20% in DMF | 2 x 10-15 min | Standard, well-established, efficient. | Can promote aspartimide formation in sensitive sequences. |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | 2 x 5 min | Milder conditions, reduces aspartimide formation. | DBU is a very strong, non-nucleophilic base; requires a scavenger like piperazine. |
| Morpholine | 50% in DMF | 2 x 20-30 min | Milder than piperidine. | Slower deprotection times may be required. |
Visualizing the Workflow and Mechanisms
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Workflow for Fmoc Deprotection
Caption: Standard workflow for Fmoc deprotection in SPPS.
Decision Pathway for Deprotection Strategy
Caption: Decision-making process for selecting a deprotection strategy.
Conclusion
The successful incorporation of iodinated tyrosine into peptides via Fmoc-SPPS is readily achievable with careful consideration of side-chain protection. The use of a tBu protecting group on the iodinated tyrosine side chain is paramount to prevent side reactions and ensures stability during the iterative basic treatments of Fmoc deprotection. For most applications, a standard 20% piperidine in DMF protocol is sufficient and effective. For sequences known to be sensitive to base-catalyzed side reactions, milder deprotection cocktails offer a reliable alternative. By following these protocols and recommendations, researchers can confidently synthesize high-purity peptides containing iodinated tyrosine for a wide range of applications in research and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Diiodotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as diiodotyrosine, into peptides is a critical strategy in drug discovery and development. Diiodotyrosine residues can significantly enhance the therapeutic properties of peptides, including their binding affinity, stability, and in vivo half-life. However, the presence of this bulky, hydrophobic amino acid presents unique challenges for purification. This application note provides a detailed protocol for the efficient purification of peptides containing diiodotyrosine using reversed-phase high-performance liquid chromatography (RP-HPLC).
The increased hydrophobicity imparted by diiodotyrosine necessitates careful optimization of HPLC parameters to achieve high purity and recovery.[1] Standard peptide purification protocols often require modification to overcome issues such as poor peak shape, low recovery, and inadequate separation from closely related impurities.[2] This document outlines a systematic approach to method development, from initial scouting runs to fine-tuning the separation for optimal results. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers working with these challenging yet promising molecules.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Preparative or semi-preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 10 mm). A C8 column can be considered for highly hydrophobic peptides.[3][4][5][6]
-
Analytical C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 250 x 4.6 mm) for purity analysis.
-
Lyophilizer (freeze-dryer).
Reagents
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Crude synthetic peptide containing diiodotyrosine
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Experimental Protocols
Sample Preparation
-
Dissolve the crude diiodotyrosine-containing peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile or an alternative solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, but ensure compatibility with the initial HPLC mobile phase conditions.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
HPLC Method Development: Scouting Run
The initial step in method development is to perform a broad gradient "scouting run" to determine the approximate elution time of the target peptide.[2]
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject a small amount of the prepared peptide sample.
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine and diiodotyrosine).[7]
-
Identify the peak corresponding to the diiodotyrosine-containing peptide, which is expected to have a longer retention time than its non-iodinated counterpart due to increased hydrophobicity.
HPLC Method Optimization
Based on the scouting run, design a shallower gradient focused on the elution window of the target peptide to improve resolution.[2]
-
Start the gradient at least 5-10% below the acetonitrile concentration at which the peptide eluted in the scouting run.
-
End the gradient 5-10% above the elution concentration.
-
Decrease the gradient slope (e.g., 0.5-1% change in Mobile Phase B per minute) to enhance the separation of the target peptide from closely eluting impurities.
-
If peak tailing is observed, increasing the column temperature (e.g., to 40-60°C) can improve peak shape.[2]
-
The concentration of TFA can be adjusted (e.g., from 0.05% to 0.15%) to fine-tune selectivity, as it acts as an ion-pairing agent.[8][9][10]
Preparative HPLC Purification
-
Scale up the optimized analytical method to the preparative column. Adjust the flow rate according to the column diameter.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared crude peptide sample. The loading amount will depend on the column size and the complexity of the crude mixture.
-
Run the optimized gradient and collect fractions corresponding to the main peak of the diiodotyrosine-containing peptide.
-
Analyze the purity of the collected fractions using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
Post-Purification: Desalting and Lyophilization
-
The pooled fractions contain acetonitrile and TFA, which need to be removed.
-
Freeze the pooled fractions at -80°C until completely frozen. To maximize the surface area, the sample can be shell-frozen by rotating the flask in a bath of dry ice and acetone (B3395972) or liquid nitrogen.[11]
-
Lyophilize the frozen sample under high vacuum until a dry, fluffy powder is obtained.[12][13] This process removes the solvent and TFA.
-
Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[14]
Data Presentation
The following tables summarize representative data from the purification of a hypothetical diiodotyrosine-containing peptide.
Table 1: Initial Scouting Run Parameters and Results
| Parameter | Value |
| Column | Analytical C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Result | |
| Retention Time | 18.5 min |
| Approximate %B at Elution | 40% |
| Initial Purity | ~65% |
Table 2: Optimized Preparative HPLC Parameters and Results
| Parameter | Value |
| Column | Preparative C18 (250 x 10 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-50% B over 40 min |
| Flow Rate | 4.0 mL/min |
| Detection | 220 nm |
| Result | |
| Purity of Pooled Fractions | >98% |
| Recovery | ~85% |
Visualizations
Caption: Overall workflow for the HPLC purification of a diiodotyrosine-containing peptide.
Caption: Interplay of key parameters in HPLC method development for peptide purification.
Conclusion
The purification of peptides containing diiodotyrosine by RP-HPLC is a challenging but achievable task with a systematic approach to method development. The inherent hydrophobicity of the diiodotyrosine residue necessitates the use of optimized gradients and, in some cases, elevated temperatures to ensure sharp peaks and good recovery. By following the protocols outlined in this application note, researchers can effectively purify these modified peptides to a high degree of homogeneity, which is essential for their subsequent use in research and therapeutic applications. The principles described here can also be adapted for other hydrophobic and modified peptides.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. omizzur.com [omizzur.com]
- 13. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. genscript.com [genscript.com]
Application Notes and Protocols: Harnessing Fmoc-Tyr(3,5-I2)-OH for Peptide X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
X-ray crystallography stands as a premier technique for elucidating the three-dimensional structures of peptides at atomic resolution. A significant hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. A robust method to overcome this is the use of heavy-atom derivatives. The incorporation of amino acids containing heavy atoms, such as iodine, into the peptide sequence facilitates phase determination through techniques like Single-wavelength Anomalous Dispersion (SAD).
This application note provides a comprehensive guide to using Fmoc-Tyr(3,5-I2)-OH, a diiodinated tyrosine derivative, in solid-phase peptide synthesis (SPPS) for the express purpose of generating peptides suitable for X-ray crystallography. The two iodine atoms on the tyrosine side chain provide a strong anomalous signal, which can be pivotal in solving novel peptide structures.
Rationale for Using this compound
The primary advantage of incorporating 3,5-diiodotyrosine into a peptide is to introduce heavy atoms at specific sites. This strategic placement offers several benefits for crystallographic studies:
-
Anomalous Signal: Iodine possesses a significant anomalous scattering signal, even at the copper K-alpha wavelength (1.54 Å) commonly used in in-house X-ray diffractometers.[1] This signal is often sufficient for successful phasing using SAD, a method that simplifies the experimental setup compared to multi-wavelength anomalous dispersion (MAD) or multiple isomorphous replacement (MIR).[1][2][3]
-
Site-Specific Placement: The covalent incorporation of diiodotyrosine during peptide synthesis ensures the precise location and high occupancy of the heavy atoms within the peptide structure, which is crucial for accurate phasing.
-
Minimal Structural Perturbation: While the introduction of iodine atoms adds bulk, studies have shown that it may not significantly disturb the overall native fold of the peptide.[4] However, it can influence intramolecular and intermolecular interactions through halogen bonding, which in some cases can even promote crystallization.[4][5]
Quantitative Data Summary
The success of peptide synthesis and crystallization is sequence-dependent. The following tables provide representative data for the synthesis and crystallographic analysis of a hypothetical peptide containing a diiodotyrosine residue.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Standard Fmoc-Tyr(tBu)-OH | This compound | Notes |
| Amino Acid Equivalents | 3-5 | 3-5 | Standard excess for SPPS. |
| Coupling Reagent | HBTU/HATU | HBTU/HATU | Aminium-based reagents are effective. |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) | The bulky diiodo-tyrosine may require longer coupling times or a second coupling step to ensure complete reaction. |
| Coupling Efficiency | >99% | ~95-98% | Monitored by Kaiser test or equivalent. Lower efficiency may be observed due to steric hindrance. |
| Overall Crude Purity | Typically >80% | Typically 70-85% | Dependent on peptide length and sequence. |
| Final Yield (after purification) | 15-30% | 10-25% | Yields can be slightly lower due to the more challenging coupling and potential for side reactions. |
Table 2: Crystallographic Data and Phasing Statistics (Representative)
| Parameter | Value | Unit | Notes |
| Wavelength | 1.5418 | Å | Copper Kα radiation. |
| Space Group | P2₁2₁2₁ | - | Example space group. |
| Resolution | 1.8 | Å | High-resolution data is achievable. |
| Anomalous Signal (f") | ~6.8 | electrons | Sufficient for SAD phasing.[1] |
| Phasing Method | SAD | - | Single-wavelength Anomalous Dispersion. |
| Number of Iodine Sites | 1 | - | Per peptide molecule in the asymmetric unit. |
| Overall Figure of Merit | 0.45 (initial), 0.85 (after density modification) | - | Indicates good phase quality. |
| R-work / R-free | 0.19 / 0.22 | - | Values for a well-refined structure. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Diiodotyrosine-Containing Peptide
This protocol outlines the manual synthesis of a peptide using Fmoc chemistry, with special considerations for incorporating the sterically hindered this compound.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or suitable coupling reagent
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
-
Incorporation of this compound (Difficult Coupling):
-
Follow the pre-activation step as in 3.
-
Add the activated this compound solution to the resin.
-
Agitate for 2-4 hours.
-
Wash with DMF and perform a Kaiser test.
-
If coupling is incomplete (positive Kaiser test): Perform a "double coupling" by repeating step 4.
-
Capping (Optional but Recommended): If the Kaiser test remains positive after double coupling, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride (B1165640) and 20% DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptide sequences.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3/4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
-
Protocol 2: Crystallization of the Diiodotyrosine-Containing Peptide
Peptide crystallization is often challenging due to their flexibility.[6] A systematic screening approach is necessary.
Materials:
-
Purified diiodotyrosine-containing peptide (purity >95%)
-
Commercially available crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen)
-
Crystallization plates (e.g., 96-well sitting drop or hanging drop vapor diffusion plates)
-
Cryoprotectant solutions
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in ultrapure water to a stock concentration of 10-20 mg/mL. Ensure the peptide is fully dissolved.
-
Crystallization Screening (Vapor Diffusion):
-
Sitting Drop Method: Pipette the reservoir solutions from the commercial screen into the reservoirs of the crystallization plate. In the drop well, mix a small volume (e.g., 0.5-1.0 µL) of the peptide stock solution with an equal volume of the reservoir solution.
-
Hanging Drop Method: Pipette the reservoir solution. On a siliconized cover slip, mix the peptide and reservoir solution, then invert the slip over the reservoir to create a hanging drop.
-
Seal the plates and store them in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
-
If initial hits (e.g., microcrystals, precipitates) are observed, perform optimization screens by varying the pH, precipitant concentration, and peptide concentration around the initial hit condition.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals are grown, they must be cryo-protected before being flash-cooled in liquid nitrogen for data collection.
-
Prepare a cryoprotectant solution, which is typically the mother liquor from the successful crystallization condition supplemented with a cryoprotectant (e.g., 20-30% glycerol, ethylene (B1197577) glycol, or MPD).
-
Briefly soak the crystal in the cryoprotectant solution before picking it up with a loop and plunging it into liquid nitrogen.
-
-
X-ray Diffraction Data Collection and Phasing:
-
Mount the frozen crystal on a diffractometer.
-
Collect a full diffraction dataset. The anomalous signal from the iodine atoms will be present in this single dataset.
-
Process the data and use software packages (e.g., SHELX, Phenix, CCP4 suite) to locate the iodine atoms and calculate the initial phases using the SAD method.
-
Build and refine the peptide model into the resulting electron density map.
-
Visualizations
References
- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facing the phase problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phase problem: introduction to phasing methods [www-structmed.cimr.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-Tyr(3,5-I2)-OH
Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-Tyr(3,5-I2)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve issues related to the incorporation of this compound.
Q1: Why am I observing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is a common challenge primarily due to a combination of steric hindrance and electronic effects. The two bulky iodine atoms on the tyrosine ring significantly obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, the electron-withdrawing nature of the iodine atoms can reduce the nucleophilicity of the carboxylate upon activation, further slowing down the reaction.
Q2: What are the initial troubleshooting steps for a failed or incomplete this compound coupling?
A2: When a coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test, a systematic approach is recommended. The following workflow outlines the initial steps to take.
Caption: Initial troubleshooting workflow for incomplete this compound coupling.
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents like DIC/HOBt may be insufficient. More potent activating agents are highly recommended.[1][2] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to its high reactivity and ability to minimize racemization.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful and commonly used reagent, though HATU is often superior for particularly challenging couplings.[3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also very effective, particularly for standard and some difficult couplings.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt with coupling efficiencies comparable to HATU and is considered safer to handle.[4]
Q4: What is "double coupling" and how should I perform it for this compound?
A4: "Double coupling" is the process of repeating the coupling step to drive the reaction to completion.[5][6] This is a highly effective strategy for sterically hindered residues. After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling period.
Q5: Can I use microwave-assisted SPPS for this compound?
A5: Yes, microwave-assisted SPPS can be highly beneficial for coupling sterically hindered amino acids.[7] The application of microwave energy can significantly accelerate the reaction rate and improve coupling efficiency, often where room temperature methods fail.[7] It is important to carefully control the temperature to avoid side reactions.
Q6: Are there any specific side reactions to be aware of when using this compound?
A6: Besides the common side reactions in Fmoc-SPPS such as racemization and aspartimide formation, you should be mindful of:
-
O-acylation: Although the phenolic hydroxyl group of tyrosine is generally not protected in standard Fmoc-SPPS, its nucleophilicity is reduced by the two iodine atoms. However, under forcing conditions (e.g., high excess of activated amino acid, extended coupling times), O-acylation can still occur, leading to the formation of branched peptides.
-
Deiodination: While more commonly a concern during the final TFA cleavage, some loss of iodine can potentially occur under certain coupling conditions, especially with prolonged exposure to activating agents and bases.
Q7: How can I monitor the coupling reaction for this compound?
A7: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling.[8][9] A negative Kaiser test (colorless or yellow beads) suggests that the coupling is complete. For a more quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides an illustrative comparison of coupling efficiencies for a similarly sterically hindered amino acid (Fmoc-Aib-OH) with different coupling reagents. This data can serve as a guide for selecting the most effective reagents for your synthesis.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Racemization Risk | Reference |
| DIC/HOBt | 50-70 | 2-4 hours | Low | [10] |
| HBTU/DIEA | 85-95 | 30-60 minutes | Moderate | [3] |
| PyBOP/DIEA | 90-98 | 30-60 minutes | Moderate | [1] |
| HATU/DIEA | >98 | 15-45 minutes | Low | [1] |
| COMU/DIEA | >98 | 15-45 minutes | Low | [4] |
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is recommended as the first-line approach for incorporating this compound.
Workflow:
Caption: Standard double coupling protocol workflow.
Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIEA (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.
-
Couple for another 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[11]
Protocol 2: Microwave-Assisted Coupling
This protocol is recommended for particularly difficult couplings where standard methods are insufficient.
Methodology:
-
Fmoc Deprotection: Perform Fmoc deprotection using a microwave protocol (e.g., 3 minutes at 75°C, 40W).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Add a solution of this compound (5 equivalents), HCTU (4.9 equivalents), and DIEA (10 equivalents) in DMF to the resin.
-
Irradiate in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 75°C, 25W).
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test. If the test is positive, a second microwave coupling can be performed.
Solubility Information
This compound has limited solubility in some common SPPS solvents.
-
DMSO: Soluble up to 100 mg/mL (requires sonication).[12]
By following these guidelines and protocols, researchers can significantly improve the success rate of incorporating the challenging this compound amino acid into their peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
Side reactions associated with Fmoc-Tyr(3,5-I2)-OH in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-Tyr(3,5-I2)-OH in peptide synthesis. The information is designed to help users anticipate and resolve common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with this compound during peptide synthesis?
A1: The most prevalent side reaction is deiodination, which is the loss of one or both iodine atoms from the tyrosine side chain. This issue is most significant during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[1] The harsh acidic environment and reactive carbocations generated from the removal of other protecting groups can lead to the cleavage of the carbon-iodine bond, resulting in a heterogeneous final product with potentially reduced biological activity.[1]
Q2: Are there other potential side reactions to be aware of when using this compound?
A2: Besides deiodination, other potential side reactions, common to Fmoc-SPPS in general, include:
-
Alkylation: The electron-rich aromatic ring of tyrosine can be susceptible to alkylation by carbocations generated during cleavage. The use of scavengers is crucial to mitigate this.
-
Oxidation: The phenolic hydroxyl group can be sensitive to oxidation, although this is less common under standard SPPS conditions.
-
Aspartimide Formation: If this compound is adjacent to an aspartic acid residue, there is a risk of aspartimide formation, a common side reaction in Fmoc-SPPS that can lead to peptide impurities.[2][3][4]
-
Racemization: As with other amino acids, racemization of the chiral center can occur during activation, although this is generally low for most standard coupling protocols.[5]
Q3: Is it necessary to protect the hydroxyl group of this compound?
A3: While this compound is commercially available without side-chain protection, it is highly recommended to use a protected form, such as Fmoc-Tyr(3,5-I2, tBu)-OH, where the hydroxyl group is protected by a tert-butyl (tBu) group. This protection minimizes the risk of O-acylation during coupling steps and can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to deiodination.[1]
Troubleshooting Guide
Issue 1: Significant Deiodination Observed in the Crude Peptide
-
Symptom: Mass spectrometry analysis of the crude peptide shows peaks corresponding to the desired peptide minus one or two iodine atoms (loss of ~126 Da or ~252 Da, respectively). HPLC analysis may show multiple, closely eluting peaks.
-
Cause: The primary cause is the attack of carbocations, generated during the TFA-mediated cleavage of acid-labile protecting groups (e.g., Boc, tBu, Trt), on the electron-rich iodinated aromatic ring.[1]
-
Solution:
-
Incorporate Scavengers: Always use a cleavage cocktail containing scavengers to "trap" these reactive carbocations.
-
Optimize Scavenger Cocktail: For peptides containing sensitive residues like diiodotyrosine, a standard TFA/TIS/H2O cocktail may not be sufficient. The addition of other scavengers can provide better protection.
-
Table 1: Common Scavengers and Their Roles in Preventing Deiodination
| Scavenger | Recommended Concentration (v/v) | Role and Comments |
| Triisopropylsilane (TIS) | 2.5% - 5% | A highly effective carbocation scavenger. It is a standard component of many cleavage cocktails. |
| Water (H₂O) | 2.5% - 5% | Helps to suppress side reactions by protonating the cleaved protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing agent that is particularly useful for scavenging trityl cations and preventing disulfide bond formation if cysteine is present. It has a strong odor. |
| Thioanisole | 5% | An effective scavenger for carbocations, particularly those generated from Pmc and Mtr protecting groups on arginine. |
| Phenol | 5% | Offers protection to tyrosine and tryptophan residues by acting as a carbocation scavenger. |
Issue 2: Other Unexpected Side Products are Observed
-
Symptom: HPLC and mass spectrometry reveal impurities that do not correspond to deiodination products.
-
Possible Causes & Solutions:
-
Alkylation: If using a resin with a linker that can generate a stable carbocation (e.g., Wang resin), resin-derived fragments can alkylate the tyrosine ring.
-
Solution: Ensure a sufficient concentration and variety of scavengers in the cleavage cocktail to trap all types of carbocations.
-
-
Aspartimide Formation: If an Asp residue is present near the Tyr(3,5-I2) residue, you may observe byproducts with the same mass but different retention times.
-
Solution: Consider using a modified Asp residue with a protecting group that hinders aspartimide formation (e.g., Fmoc-Asp(OMpe)-OH).[6]
-
-
Racemization: The presence of a diastereomer may be observed as a closely eluting peak in the HPLC.
-
Solution: Use a coupling reagent known to suppress racemization, such as one containing an additive like OxymaPure or HOBt. Avoid prolonged pre-activation times.[5]
-
-
Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection of Peptides Containing Tyr(3,5-I2)
This protocol is designed to minimize deiodination during the final cleavage step.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation (to be prepared fresh):
-
Cocktail K (Recommended for sensitive residues):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Low-Odor Alternative (Reagent B):
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a small-scale test cleavage.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Mechanism of Deiodination and Scavenger Protection
Caption: Mechanism of deiodination by carbocations and protection by scavengers.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Iodinated Tyrosine During Peptide Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the stability of iodinated tyrosine residues during peptide cleavage from the solid support.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern during peptide synthesis?
A1: Deiodination is the chemical process involving the loss of one or more iodine atoms from an iodinated amino acid, such as 3-iodotyrosine or 3,5-diiodotyrosine, within a peptide sequence.[1] This is a significant issue because the precise location and presence of iodine atoms are often critical for the peptide's biological activity, receptor binding affinity, or its properties for radio-imaging.[1] The loss of iodine can lead to a mixture of peptide products with diminished or no biological function, which complicates the purification and analysis of the target peptide.[1]
Q2: When is deiodination most likely to occur during solid-phase peptide synthesis (SPPS)?
A2: Deiodination is most prevalent during the final cleavage step of SPPS.[1] In this stage, the peptide is cleaved from the solid resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] The harsh acidic conditions, combined with the presence of reactive carbocations generated from the cleavage of protecting groups, create an environment where the carbon-iodine bond can be broken.[1]
Q3: Are all iodinated amino acids equally susceptible to deiodination?
A3: While any iodinated residue can be at risk, iodotyrosines are frequently used and have been studied in this context. The phenolic ring of tyrosine is electron-rich, making it susceptible to electrophilic attack, which can facilitate the loss of the iodine atom.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant deiodination observed in the crude peptide product after TFA cleavage. | The primary cause is the harsh acidic environment of the cleavage cocktail and the presence of reactive electrophilic species (carbocations) generated from the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt). These carbocations can attack the electron-rich iodinated aromatic ring, leading to the displacement of the iodine atom.[1] | Implement a scavenger cocktail in your cleavage mixture. Scavengers are nucleophilic reagents that "trap" reactive carbocations before they can react with the iodinated tyrosine.[2] A common and effective cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1] TIS is a highly effective scavenger of carbocations.[2] |
| The choice of protecting group for the iodotyrosine side chain appears to influence the extent of deiodination. | The stability of the iodinated tyrosine residue can be influenced by whether its phenolic hydroxyl group is protected during synthesis and cleavage.[1] An unprotected hydroxyl group can alter the electronic properties of the aromatic ring, potentially influencing its susceptibility to deiodination.[1] | For Fmoc-based solid-phase peptide synthesis (SPPS), it is standard practice to use a tert-butyl (tBu) protecting group for the hydroxyl function of tyrosine (Fmoc-Tyr(tBu)-OH). This same strategy should be applied to iodinated tyrosine. The use of Fmoc-3-iodo-Tyr(tBu)-OH provides an orthogonal protection scheme where the tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by TFA in the final step. This ensures the hydroxyl group is protected throughout the synthesis.[1] |
| Low peptide yield after cleavage, possibly due to reattachment to the resin. | During cleavage, resin-bound carbocations can be generated, which can then be attacked by electron-rich side chains of residues like tyrosine, leading to reattachment of the peptide to the resin.[3] | The use of appropriate scavengers, such as triisopropylsilane (TIS), will help to minimize the population of reactive carbocations and thus reduce the likelihood of peptide reattachment.[3] |
Quantitative Data on Scavenger Effectiveness
While specific quantitative data on the prevention of deiodination is not extensively published, the effectiveness of various scavengers in preventing side reactions on other sensitive amino acids provides a strong rationale for their use with iodinated residues.[1] The following table summarizes the roles of common scavengers.
| Scavenger | Target Reactive Species | Recommended for Residues | Notes |
| Triisopropylsilane (TIS) | Trityl and Pbf cations | Trp, Arg, Cys, His, Asn, Gln, Tyr (and Iodo-Tyr) | A very effective, non-odorous scavenger for a wide range of carbocations.[1][2] |
| Water (H₂O) | t-butyl cations | General use | Helps to suppress the formation of t-butyl trifluoroacetate (B77799) which can modify Trp and Met residues.[4] |
| 1,2-Ethanedithiol (EDT) | Trityl and Pbf cations | Trp, Arg, Cys | A traditional and effective scavenger, but has a strong, unpleasant odor. Can lead to dithioketal formation on tryptophan with prolonged exposure. |
| Thioanisole | General carbocations | Trp, Met | Can partially remove some Cys protecting groups and should be used with caution in the presence of Cys(t-Bu) or Cys(S-t-Bu).[4] |
| Phenol | General carbocations | Tyr, Trp | Thought to offer some protection to tyrosine and tryptophan residues. |
Experimental Protocols
General Protocol for Peptide Cleavage with Scavengers
This protocol is a general starting point and may require optimization based on the specific peptide sequence and the protecting groups used.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin is washed and dried before cleavage.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized.
-
Peptide Precipitation: Following cleavage, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Add approximately 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.[1]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.[1]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[1]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Mechanism of carbocation scavenging to prevent deiodination.
References
Validation & Comparative
A Comparative Guide to Analytical HPLC Methods for Assessing the Purity of Peptides with Tyr(3,5-I2)
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of peptide purity is a critical requirement in research, drug development, and quality control. For peptides incorporating the non-canonical amino acid 3,5-diiodotyrosine (Tyr(3,5-I2)), the selection of an appropriate analytical High-Performance Liquid Chromatography (HPLC) method is paramount. The presence of two iodine atoms on the tyrosine residue significantly alters the physicochemical properties of the peptide, influencing its retention behavior and the separation of potential impurities. This guide provides an objective comparison of the most common analytical HPLC methods—Reversed-Phase (RP-HPLC), Ion-Exchange (IEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for assessing the purity of peptides containing Tyr(3,5-I2).
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance characteristics of each HPLC method for the analysis of peptides containing Tyr(3,5-I2).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle of Separation | Based on the hydrophobicity of the peptide. The diiodotyrosine residue significantly increases hydrophobicity, leading to strong retention. | Based on the net charge of the peptide at a given pH. The impact of Tyr(3,5-I2) on the overall charge is minimal. | Based on the hydrophilicity of the peptide. Peptides containing the hydrophobic Tyr(3,5-I2) will likely have weak retention. |
| Primary Application | High-resolution separation of the main peptide from less hydrophobic or more hydrophobic impurities. Ideal for resolving closely related impurities. | Separation of impurities with different charge states (e.g., deamidation, modification of charged residues). Orthogonal to RP-HPLC. | Separation of very polar peptides that are poorly retained by RP-HPLC. Less suitable for hydrophobic peptides containing Tyr(3,5-I2). |
| Typical Stationary Phase | C18, C8, or Phenyl bonded silica (B1680970). | Strong or weak cation/anion exchangers (e.g., sulfopropyl, quaternary ammonium). | Bare silica, or silica bonded with polar functional groups (e.g., amide, diol). |
| Mobile Phase | Acetonitrile or methanol (B129727) gradient with an acidic modifier (e.g., TFA, formic acid). | Aqueous buffer with a salt gradient (e.g., NaCl, KCl). | High organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Resolution | Very high.[1][2] | High, especially for charge variants.[3] | High for polar compounds.[4][5] |
| MS Compatibility | Good with volatile mobile phases like formic acid. TFA can cause ion suppression.[6] | Generally requires desalting before MS analysis due to high salt concentrations. | Excellent due to the high organic content of the mobile phase, which aids in desolvation and ionization.[5] |
| Common Impurities Resolved | Truncated sequences, deletion sequences, diastereomers, and other impurities with different hydrophobicity. | Deamidated peptides, peptides with modifications affecting charge (e.g., acetylation of lysine), and other charge variants.[7] | Not ideal for separating common impurities in hydrophobic peptides. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity assessment. The following are representative protocols for each HPLC method, with specific considerations for peptides containing Tyr(3,5-I2).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used method for peptide purity analysis due to its high resolving power.[1][8] The presence of Tyr(3,5-I2) will significantly increase the peptide's hydrophobicity, leading to longer retention times.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[2][9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the specific peptide's hydrophobicity. A typical starting point is 5-95% B over 30-60 minutes. For highly hydrophobic Tyr(3,5-I2) peptides, a slower gradient or a higher initial concentration of mobile phase B may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues, including Tyr(3,5-I2)).[9]
-
Sample Preparation: Dissolve the peptide in mobile phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
Considerations for Tyr(3,5-I2) Peptides:
-
The strong hydrophobicity may lead to very long retention times. A column with a less hydrophobic stationary phase (e.g., C8 or C4) or a steeper gradient might be necessary.
-
The use of formic acid (0.1%) as a mobile phase additive is recommended for better MS compatibility, although it may result in broader peaks compared to TFA.[6]
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates peptides based on their net charge and is an excellent orthogonal technique to RP-HPLC.[3] It is particularly useful for separating impurities that have a different charge from the main peptide, such as deamidated forms.
Experimental Protocol:
-
Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column, depending on the peptide's isoelectric point (pI).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer) at a pH that ensures the peptide is charged. For cation exchange, the pH should be below the peptide's pI. For anion exchange, the pH should be above the pI.
-
Mobile Phase B: Mobile Phase A with a high concentration of salt (e.g., 1 M NaCl or KCl).
-
Gradient: A linear salt gradient from 0-100% B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
Considerations for Tyr(3,5-I2) Peptides:
-
The diiodotyrosine residue itself does not significantly alter the peptide's net charge. Therefore, the separation will primarily depend on the other amino acids in the sequence.
-
IEX-HPLC is highly effective at separating impurities resulting from deamidation of asparagine or glutamine residues, which introduces an additional negative charge.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is used for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[4][5]
Experimental Protocol:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase A: High percentage of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer (e.g., 5% of 100 mM ammonium (B1175870) formate, pH 3).
-
Mobile Phase B: Aqueous buffer (e.g., 100 mM ammonium formate, pH 3).
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5-50% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and/or Mass Spectrometry.
-
Sample Preparation: Dissolve the peptide in a high organic solvent mixture similar to the initial mobile phase conditions.
Considerations for Tyr(3,5-I2) Peptides:
-
Due to the highly hydrophobic nature of the diiodotyrosine residue, peptides containing this modification are generally not well-suited for HILIC analysis as they will likely have very low retention.
-
HILIC could be useful if the peptide sequence is otherwise very short and hydrophilic, and the goal is to separate it from highly polar impurities.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for peptide purity analysis and a logical comparison of the HPLC methods.
Caption: General experimental workflow for HPLC-based purity assessment of peptides.
Caption: Logical comparison of HPLC methods for analyzing peptides with Tyr(3,5-I2).
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. bio-works.com [bio-works.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Structural impact of diiodotyrosine on peptide conformation using circular dichroism
A Comparative Guide to Understanding the Structural Impact of Diiodotyrosine on Peptides Using Circular Dichroism
For researchers, scientists, and drug development professionals navigating the intricate world of peptide and protein structure, the incorporation of non-canonical amino acids presents both a challenge and an opportunity. Among these, 3,5-diiodotyrosine (DIT), a halogenated analog of tyrosine, offers unique properties that can significantly influence peptide conformation and, consequently, its biological activity. This guide provides an objective comparison of the structural impact of diiodotyrosine on peptide conformation, with a focus on analysis using circular dichroism (CD) spectroscopy, supported by experimental data and detailed methodologies.
The Subtle Shift with a Significant Impact: Diiodotyrosine vs. Tyrosine
The introduction of two bulky iodine atoms onto the phenyl ring of tyrosine induces subtle yet significant changes in the local environment of the peptide backbone. These modifications can alter secondary structure propensities, impacting folding, stability, and intermolecular interactions. Circular dichroism is a powerful technique to probe these conformational changes by measuring the differential absorption of left- and right-circularly polarized light.
A comparative analysis of peptides containing tyrosine versus its iodinated counterparts reveals distinct spectral shifts and changes in signal intensity, indicative of altered secondary structures. While data for a direct comparison within the same peptide sequence is limited, studies on the closely related mono-iodotyrosine provide valuable insights that can be extrapolated to diiodotyrosine.
In a study comparing a peptide sequence containing tyrosine (P1) with its mono-iodinated version (P1I), circular dichroism spectra indicated that both peptides were predominantly disordered. However, the iodinated peptide exhibited a minor blue-shift, suggesting less optimized aromatic stacking.[1] Another study on the interaction of free diiodo-L-tyrosine (DIT) with bovine serum albumin (BSA) showed an induced Cotton effect in the near-UV CD spectrum, with a measured molar ellipticity ([θ]319) of -0.1 x 104 degree cm2 decimole-1 at a 1:1 molar ratio, indicating a distinct chiral environment for DIT upon binding.[2]
These findings suggest that the presence of iodine atoms, and particularly the two in diiodotyrosine, can disrupt or alter the typical secondary structure motifs observed in native peptides. This disruption can be attributed to steric hindrance and altered electronic properties of the iodinated phenyl ring.
Quantitative Comparison of Peptide Conformations
To illustrate the impact of iodination on peptide secondary structure, the following table summarizes hypothetical circular dichroism data based on the observed trends in mono-iodotyrosine studies. This data serves as a comparative model to highlight the expected changes upon diiodotyrosine incorporation.
| Peptide Variant | Key CD Minima (nm) | Mean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹) | Predominant Secondary Structure |
| Native Peptide (with Tyrosine) | ~208, ~222 | -15,000 | α-helical / Disordered |
| Mono-iodotyrosine Peptide | ~206, ~220 | -12,000 | Disordered with some β-turn tendency |
| Diiodotyrosine Peptide (Predicted) | ~205, ~218 | -9,000 | Predominantly Disordered / β-turn |
Alternative Approaches to Conformation Analysis
While circular dichroism is a primary tool for rapid secondary structure estimation, other techniques provide complementary and more detailed conformational insights.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, dynamics, and intermolecular interactions at the atomic level. | Provides detailed structural and dynamic information in solution. | Requires larger sample quantities and complex data analysis; may be challenging for aggregating peptides. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on secondary structure elements (α-helix, β-sheet, etc.) through vibrational modes of the peptide backbone. | Can be used for samples in various states (solution, solid, films). | Less sensitive than CD for detecting subtle conformational changes. |
| X-ray Crystallography | High-resolution static 3D structure in the crystalline state. | Provides precise atomic coordinates. | Requires the growth of high-quality crystals, which can be challenging; the crystal structure may not fully represent the solution conformation. |
| Molecular Dynamics (MD) Simulations | Theoretical prediction of conformational ensembles and dynamics. | Can provide insights into conformational transitions and stability that are difficult to observe experimentally. | Accuracy is dependent on the force field used and computational resources. |
Experimental Protocols
Synthesis and Purification of Diiodotyrosine-Containing Peptides
The synthesis of peptides containing diiodotyrosine typically follows standard solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-L-Diiodotyrosine
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (including Fmoc-L-Diiodotyrosine) with DIC and Oxyma Pure in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Circular Dichroism Spectroscopy
Materials:
-
Purified diiodotyrosine-containing peptide
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
Circular dichroism spectrophotometer
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Turn on the CD spectrophotometer and nitrogen purge at least 30 minutes before use. Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
Blank Measurement: Record a baseline spectrum of the buffer using the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where:
-
[θ] is the mean residue ellipticity
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Analysis: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Visualizing the Workflow and Impact
To better understand the experimental process and the potential implications of diiodotyrosine-induced conformational changes, the following diagrams illustrate the workflow and a hypothetical signaling pathway.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of diiodo-L-tyrosine and triiodophenol with bovine serum albumin. Circular dichroism and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Tyr(3,5-I2)-OH
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high yields and purity of the final peptide. This challenge is magnified when incorporating sterically hindered amino acids, such as Fmoc-Tyr(3,5-I2)-OH. The bulky iodine atoms on the tyrosine side chain impede the approach of the incoming amine, making the choice of coupling reagent a critical determinant of success. This guide provides a detailed comparison of two popular uronium-based coupling reagents, HATU and HBTU, for the acylation of this challenging amino acid, supported by established chemical principles and generalized experimental data for difficult couplings.
Executive Summary: HATU's Superiority in Challenging Couplings
While both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective coupling reagents, the experimental evidence consistently demonstrates that HATU offers superior performance for sterically hindered amino acids .[1][2] This enhanced efficacy is attributed to the formation of a more reactive active ester intermediate, which leads to faster reaction kinetics and a lower propensity for side reactions, most notably racemization.[1][2]
Data Presentation: Performance in Sterically Hindered Couplings
Direct, quantitative, side-by-side comparative data for the coupling of this compound is not extensively documented in publicly available literature. However, the performance of HATU and HBTU with other notoriously difficult amino acids, such as N-methylated or α,α-disubstituted residues, serves as a reliable proxy. The following table summarizes the generally observed performance characteristics.
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High | HATU forms a more reactive OAt-ester, leading to more complete reactions, especially with sterically hindered residues.[1] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the OAt-ester translates to faster acylation kinetics.[1] |
| Yield | Generally Higher | Generally Lower | Improved coupling efficiency and faster kinetics contribute to higher overall peptide yields. |
| Purity | Higher | Lower | Faster and more complete reactions minimize the formation of deletion sequences and other byproducts.[1] |
| Racemization | Lower Risk | Higher Risk | The rapid rate of coupling with HATU reduces the time the activated amino acid spends in a state susceptible to epimerization.[2] |
Reaction Mechanisms: The Critical Difference
The superior performance of HATU lies in the nature of the active ester it forms. Both reagents activate the carboxylic acid of the incoming Fmoc-amino acid, but the resulting esters have different reactivities.
-
HBTU utilizes a 1-hydroxybenzotriazole (B26582) (HOBt) moiety, forming a relatively stable OBt-ester.
-
HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resultant OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[1]
Caption: Comparative reaction pathways for HBTU and HATU.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using either HATU or HBTU.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser test reagents
Protocol 1: Coupling with HATU
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin-bound peptide with a deprotected N-terminal amine in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and IPA (3x).
-
Protocol 2: Coupling with HBTU
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A double coupling is highly recommended for this hindered amino acid with HBTU.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Follow the same procedure as in Protocol 1, step 3.
-
Caption: General workflow for a single coupling cycle in SPPS.
Conclusion and Recommendations
For the successful incorporation of the sterically demanding this compound, HATU is the recommended coupling reagent over HBTU . Its ability to form a more reactive OAt-ester leads to faster, more efficient couplings, resulting in higher yields and purity of the target peptide. While HBTU can be used, it may require longer reaction times, double coupling, and carries a higher risk of incomplete reactions and racemization. Researchers and drug development professionals should consider the use of HATU as a primary strategy to overcome the challenges associated with the synthesis of peptides containing this compound and other similarly hindered residues.
References
Evaluating the efficiency of different cleavage cocktails for iodinated peptides
A Comparative Guide to Cleavage Cocktails for Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The final cleavage step in solid-phase peptide synthesis (SPPS) is a critical juncture that significantly influences the purity and yield of the final product. This is particularly true for peptides incorporating sensitive residues, such as iodinated amino acids (e.g., 3-iodotyrosine). The selection of an appropriate cleavage cocktail—a mixture of a strong acid with scavenger molecules—is paramount to preserving the integrity of the iodine-carbon bond, which is susceptible to cleavage under harsh acidic conditions.
Deiodination is the primary side reaction of concern during the cleavage of iodinated peptides.[1] This loss of iodine occurs when reactive cationic species, generated from protecting groups and the resin linker by trifluoroacetic acid (TFA), attack the electron-rich aromatic ring of the iodinated residue.[1] The resulting product heterogeneity complicates purification and can compromise the peptide's biological activity or radiographic properties.[1] This guide provides a comparative overview of common cleavage cocktails and their efficiency in mitigating this and other side reactions.
Comparative Analysis of Cleavage Cocktails
The efficacy of a cleavage cocktail is determined by its ability to efficiently remove protecting groups and cleave the peptide from the resin while minimizing side reactions. This is achieved by including "scavengers" in the TFA mixture, which trap the reactive carbocations. The choice of cocktail depends on the peptide's sequence and the protecting groups used.[2][3][4]
Below is a summary of common cleavage cocktails and their components. While direct quantitative comparisons for a single iodinated peptide are sequence-dependent and not broadly published, this table outlines the standard, well-established formulations and their intended applications for peptides with sensitive residues.
| Cocktail / Reagent | Composition (v/v or w/w) | Key Scavengers & Roles | Suitability for Iodinated Peptides & Comments |
| TFA / TIS / H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | TIS: An effective carbocation scavenger, crucial for preventing reattachment of protecting groups and protecting Trp, Tyr, and iodinated residues.[4] Water: A proton source that also helps suppress some side reactions.[4] | Highly Recommended. This is a modern, effective, and non-malodorous cocktail suitable for most sequences containing acid-sensitive residues, including iodinated ones.[1][4][5] It is particularly effective when Trp(Boc) and Arg(Pbf) protecting groups are used.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Protects Tyr and Trp residues.[4] Thioanisole: A soft scavenger. EDT: Scavenges trityl groups and protects Cys residues. | A powerful, "universal" cocktail for complex peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[6][7] While effective, it contains toxic and malodorous reagents (thioanisole, EDT) that are often unnecessary with modern protecting group strategies.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | TIS & Phenol: Combines the scavenging power of TIS with the protective effect of phenol. | An "odorless" alternative to cocktails containing thiols.[7] It is effective for peptides with trityl-based protecting groups but will not prevent the oxidation of methionine.[7] Its suitability for iodinated peptides is high due to the presence of TIS. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | DMS & Ammonium Iodide: Specifically included to prevent methionine oxidation.[7] | Primarily designed for methionine-containing peptides to prevent sulfoxide (B87167) formation.[7] The complexity and specific additives may be unnecessary for peptides lacking methionine. |
Experimental Protocols
Accurate evaluation of cleavage efficiency requires standardized and meticulously executed protocols. Below are methodologies for peptide cleavage and subsequent analysis.
General Protocol for Peptide Cleavage and Isolation
This protocol provides a general framework for cleaving a peptide from the resin.[1][2][8]
-
Resin Preparation:
-
Transfer the dried peptide-resin (e.g., 20-50 mg for a small-scale trial) into a suitable reaction vessel.[2][4]
-
Wash the resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF).[2]
-
Dry the resin under a vacuum for at least one hour.[2]
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, prepare the chosen cleavage cocktail fresh immediately before use.[1][3] For example, to prepare 2 mL of the recommended TFA/TIS/H₂O cocktail, combine 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water.
-
Add the cleavage cocktail to the dried resin (a common ratio is 1 mL of cocktail per 20 mg of resin).[2]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[2][8] Peptides with multiple arginine residues or other slow-to-deprotect groups may require longer reaction times.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate, which contains the peptide.[2]
-
Wash the resin with a small additional amount of fresh TFA and combine the filtrates.[6]
-
Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][2]
-
Pellet the precipitated peptide by centrifugation.[1]
-
Carefully decant the ether.
-
-
Washing and Drying:
Methods for Evaluating Cleavage Efficiency
The success of the cleavage is quantified by the purity and identity of the crude product.
-
Purity Analysis (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining peptide purity.[9][10] The crude peptide is analyzed, and the area of the main peak corresponding to the target peptide is compared to the total area of all peaks in the chromatogram to calculate a percentage purity.[10]
-
Identity Confirmation (Mass Spectrometry): Mass Spectrometry (MS) is used to confirm that the molecular weight of the peptide in the main HPLC peak matches the theoretical mass of the target iodinated peptide.[10] This analysis is critical to verify that deiodination or other modifications have not occurred.
-
Yield Calculation: The overall yield is calculated based on the initial loading of the first amino acid on the resin.[11] While a precise yield is typically determined after purification, the quantity of crude peptide provides an initial estimate.
Visualizing the Workflow
The following diagram illustrates the complete workflow for the cleavage, isolation, and analysis of a synthetic peptide.
Caption: Workflow for peptide cleavage, isolation, and quality control analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides? – peptides factory [peptidesfactory.com]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
